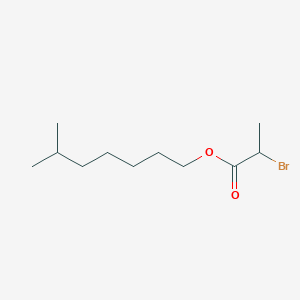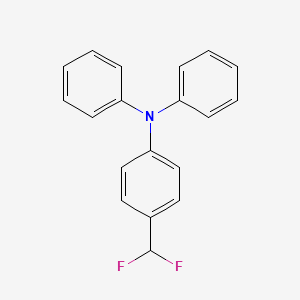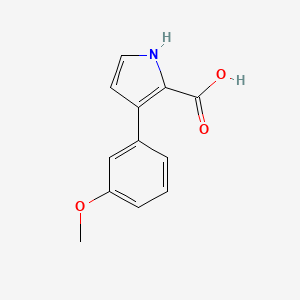
3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid is an organic compound that belongs to the class of pyrrole carboxylic acids It features a methoxyphenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid typically involves the reaction of 3-methoxybenzaldehyde with pyrrole-2-carboxylic acid under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(3-Methoxyphenyl)-1H-pyrrole-2-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) and alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
Oxidation: 3-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid
Reduction: 3-(3-Methoxyphenyl)-1H-pyrrole-2-methanol
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid
- 3-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid
- 3-(3-Methoxyphenyl)-1H-pyrrole-2-methanol
Uniqueness
3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid is unique due to the presence of the methoxy group at the meta position on the phenyl ring. This structural feature influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The methoxy group enhances its solubility and may improve its pharmacokinetic properties, making it a valuable compound for drug development and other applications.
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
3-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-16-9-4-2-3-8(7-9)10-5-6-13-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) |
InChI 键 |
PJEANTCVCJVOGX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=C(NC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


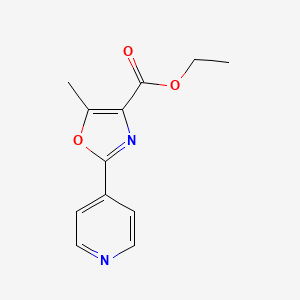
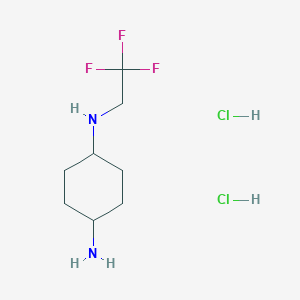
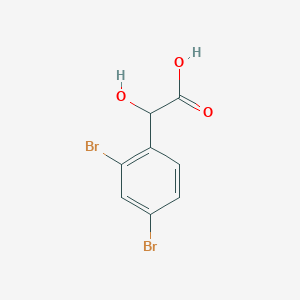
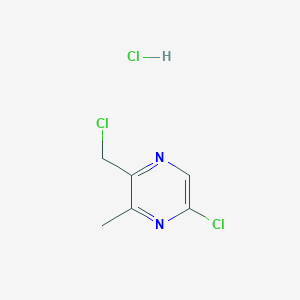
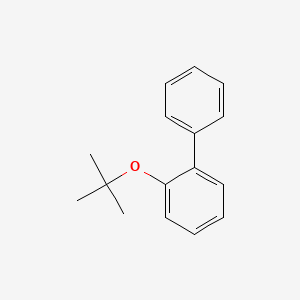
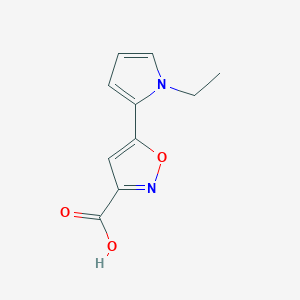
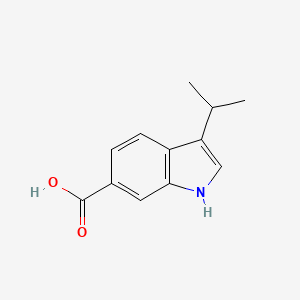
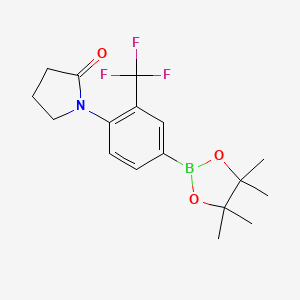
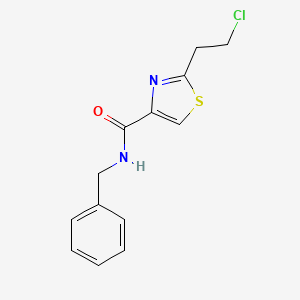
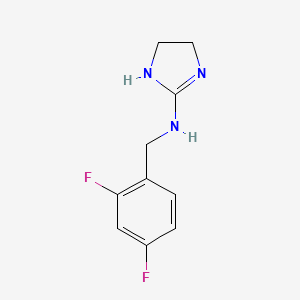
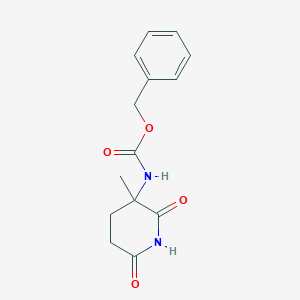
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
